2-Stearyl-2-thiopsuedourea is an organosulfur compound with the molecular formula C19H40N2S. It is classified as a thiourea derivative, which features a thiocarbonyl functional group (C=S) bonded to a nitrogen atom. This compound is notable for its unique structural characteristics, including the presence of a stearyl group (derived from stearic acid) which contributes to its hydrophobic properties. The compound is also recognized by its CAS number 45270-09-5 and is sometimes referred to as octadecyl carbamimidothioate or stearyl thiourea .
These reactions are significant in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals.
Further studies are necessary to elucidate the specific biological effects of 2-Stearyl-2-thiopsuedourea.
The synthesis of 2-Stearyl-2-thiopsuedourea can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials.
2-Stearyl-2-thiopsuedourea has potential applications in various fields:
Several compounds share structural similarities with 2-Stearyl-2-thiopsuedourea. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Octadecylthiourea | Contains an octadecyl group | Known for its application in agriculture |
| N,N-Diethylthiourea | Two ethyl groups attached to nitrogen | Exhibits strong antifungal properties |
| Benzylthiourea | Contains a benzyl group | Demonstrated anti-cancer activity |
The uniqueness of 2-Stearyl-2-thiopsuedourea lies in its long stearyl chain, which enhances lipophilicity compared to other thioureas. This property may influence its solubility and bioactivity, making it an interesting candidate for further research and application development.
2-Stearyl-2-thiopsuedourea is an organosulfur compound characterized by a thiocarbonyl functional group (C=S) bonded to nitrogen atoms, with a stearyl group (C₁₈H₃₇) conferring hydrophobic properties. The compound’s systematic name, octadecyl carbamimidothioate, reflects its structural composition: an octadecyl chain attached to a thiourea backbone. Alternative synonyms include stearyl thiourea and 2-thiopsuedourea derivatives, though standardized nomenclature remains under discussion in chemical literature. Historically, thiourea derivatives have been explored for their versatile reactivity, particularly in peptide synthesis and coordination chemistry, but 2-Stearyl-2-thiopsuedourea’s development emerged more recently as part of efforts to enhance lipid-soluble bioactive molecules.
The stearyl chain in 2-Stearyl-2-thiopsuedourea distinguishes it from simpler thioureas, enabling unique interactions in nonpolar environments. This property has spurred interest in its application across pharmaceuticals (e.g., as intermediates for lipid-modified drugs), agrochemicals (e.g., surfactant-assisted pesticide formulations), and materials science (e.g., self-assembling molecular systems). Despite its potential, mechanistic studies on its reactivity and biological activity remain limited, highlighting a critical gap in the literature. Current research focuses on elucidating its role in guanylation reactions and its capacity to stabilize hydrophobic domains in nanostructured materials.
This review consolidates existing knowledge on 2-Stearyl-2-thiopsuedourea, addressing its synthesis, structural attributes, and applications. By evaluating its chemical behavior alongside related thiourea derivatives, the report identifies unresolved questions and proposes directions for future research. The following sections systematically explore:
2-Stearyl-2-thiopsuedourea, also known as octadecyl carbamimidothioate, possesses the molecular formula C19H40N2S with a molecular weight of 328.6 g/mol [1] [2]. The compound represents a long-chain alkyl derivative of thiourea, incorporating an eighteen-carbon stearyl group attached to the sulfur atom of the thiourea moiety [1] [2]. The empirical data indicates a high degree of saturation in the aliphatic chain, consistent with the stearyl substituent derived from stearic acid [2].
The chemical identification is further supported by its Chemical Abstracts Service registry number and standardized nomenclature as octadecyl carbamimidothioate [2]. The molecular composition reflects a typical thiourea derivative structure with the characteristic carbon-sulfur-nitrogen framework modified by the substantial hydrocarbon chain [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C19H40N2S |
| Molecular Weight | 328.6 g/mol |
| Alternative Name | Octadecyl carbamimidothioate |
| Chemical Class | Thiourea derivative |
The structural representation of 2-Stearyl-2-thiopsuedourea can be accurately described through standardized chemical notation systems [2]. The Simplified Molecular-Input Line-Entry System representation is CCCCCCCCCCCCCCCCCCSC(=N)N, which clearly delineates the linear octadecyl chain connected to the thiourea functional group [2]. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21) [2].
The InChI Key IQYGWEPIBFAIEX-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [2]. These representations facilitate accurate structural communication across different chemical databases and computational platforms [2].
The two-dimensional structure reveals the linear arrangement of the octadecyl chain terminating in the thiourea group, with the sulfur atom serving as the connection point [2]. Three-dimensional modeling would show the extended conformation of the aliphatic chain with the polar thiourea terminus, creating an amphiphilic molecular architecture [2].
The stereochemical analysis of 2-Stearyl-2-thiopsuedourea reveals limited stereochemical complexity due to the saturated nature of the octadecyl chain [2]. The compound lacks stereogenic centers in its fundamental structure, resulting in a single constitutional isomer [2]. However, conformational isomerism is possible along the flexible alkyl chain, allowing for multiple low-energy conformations [2].
The thiourea moiety itself can exist in different tautomeric forms, including the thiourea and isothiourea configurations [3]. Research on thiourea derivatives indicates that the thione form is generally more stable than the thiol tautomer under standard conditions [3]. The resonance structures contribute to the electronic delocalization within the thiourea group, affecting the overall molecular stability and reactivity [3].
Rotational barriers around the carbon-sulfur and carbon-nitrogen bonds in the thiourea group may lead to restricted rotation, potentially resulting in conformational isomers at lower temperatures [4]. The extensive aliphatic chain provides significant conformational flexibility, with gauche and anti conformations possible around each carbon-carbon bond [2].
The electronic structure of 2-Stearyl-2-thiopsuedourea is dominated by the thiourea functional group, which exhibits significant resonance stabilization [3]. The primary resonance structures involve electron delocalization between the carbon-sulfur double bond and the carbon-nitrogen bonds [3]. The canonical structures include the neutral thiourea form with a carbon-sulfur double bond and charged resonance contributors where electron density shifts between sulfur and nitrogen atoms [3].
The sulfur atom contributes its lone pairs to the resonance system, creating partial double-bond character in the carbon-sulfur interaction [3]. Similarly, the nitrogen atoms participate in resonance through their lone pairs, leading to partial double-bond character in the carbon-nitrogen bonds [3]. This delocalization results in a planar geometry for the thiourea moiety, which is consistent with crystallographic observations of related thiourea derivatives [5] [6].
The extended octadecyl chain does not participate significantly in the electronic delocalization but influences the overall molecular properties through inductive effects [2]. The electron-donating nature of the alkyl chain may slightly increase the electron density on the thiourea group, potentially affecting its chemical reactivity and physical properties [2].
Density Functional Theory calculations on thiourea derivatives provide insights into the electronic structure and molecular properties of 2-Stearyl-2-thiopsuedourea [7] [8] [9]. Computational studies typically employ hybrid functionals such as B3LYP, B3PW91, or PBE0 with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) for accurate geometric and electronic property predictions [7] [8] [9] [10].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies for thiourea derivatives typically fall within the ranges of -6.0 to -8.0 eV and -0.5 to -1.5 eV, respectively [8] [9] [11]. The energy gap between these frontier orbitals generally ranges from 4.0 to 5.5 eV, indicating moderate chemical stability and reactivity [8] [9] [11].
Global chemical reactivity descriptors calculated from DFT include chemical hardness values of 0.06 to 0.15, chemical softness of 0.01 to 0.02, and electronegativity ranging from 0.10 to 0.20 [8] [9]. The electrophilicity index typically falls between 0.10 and 0.15, suggesting moderate electrophilic character [8] [9]. Dipole moments for thiourea derivatives generally range from 3.0 to 6.0 Debye, reflecting the polar nature of the thiourea functional group [9] [11].
| DFT Parameter | Typical Range | Functional/Basis Set |
|---|---|---|
| HOMO Energy (eV) | -6.0 to -8.0 | B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | -0.5 to -1.5 | B3LYP/6-31G(d,p) |
| Energy Gap (eV) | 4.0 - 5.5 | B3LYP/6-31G(d,p) |
| Chemical Hardness | 0.06 - 0.15 | B3LYP/6-31G(d,p) |
| Dipole Moment (Debye) | 3.0 - 6.0 | B3LYP/6-31G(d,p) |
The physicochemical properties of 2-Stearyl-2-thiopsuedourea are significantly influenced by the long aliphatic chain and the polar thiourea head group [12]. While specific melting and boiling point data for this exact compound are limited in the literature, analogous long-chain thiourea derivatives typically exhibit melting points in the range of 50-100°C [12]. The substantial molecular weight and extensive van der Waals interactions from the octadecyl chain contribute to elevated melting points compared to simpler thiourea derivatives [12].
The solubility characteristics are expected to reflect the amphiphilic nature of the molecule [12]. The compound would likely exhibit limited solubility in water due to the hydrophobic octadecyl chain, while showing better solubility in organic solvents such as chloroform, ethanol, or dimethyl sulfoxide [12]. The thiourea group provides some polar character that may facilitate dissolution in polar aprotic solvents [12].
Thermodynamic properties would be dominated by the conformational entropy of the flexible alkyl chain and the hydrogen bonding potential of the thiourea group [12]. The surface activity properties typical of long-chain amphiphilic molecules may be exhibited, potentially leading to micelle formation at appropriate concentrations in aqueous systems [12].
The spectroscopic characterization of 2-Stearyl-2-thiopsuedourea follows patterns established for thiourea derivatives [13] [3] [4] [14]. Infrared spectroscopy reveals characteristic absorptions for the thiourea functional group, including nitrogen-hydrogen stretching vibrations around 3150 cm⁻¹ for intramolecularly hydrogen-bonded N-H groups and broader absorptions near 3350 cm⁻¹ for amide-like N-H stretching [13] [3]. The carbon-sulfur stretching mode appears in the 1500-1560 cm⁻¹ region, while carbon-nitrogen stretching occurs around 1200-1300 cm⁻¹ [13] [3].
Ultraviolet-visible spectroscopy shows characteristic π→π* transitions around 240-280 nm and n→π* transitions in the 330-350 nm region, consistent with the electronic structure of the thiourea chromophore [15]. The extended alkyl chain does not significantly contribute to the electronic absorption spectrum but may influence the solvent-dependent spectral properties [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information [13] [4] [14]. The carbon-13 spectrum typically shows the thiourea carbon signal around 170-190 ppm, while proton NMR reveals the characteristic N-H protons involved in intramolecular hydrogen bonding around 10-12 ppm [13] [4]. The octadecyl chain produces the expected aliphatic proton and carbon signals, with the terminal methyl group appearing as a triplet around 0.9 ppm in proton NMR [4] [14].
Mass spectrometry generally shows the molecular ion as the base peak for thiourea derivatives, with characteristic fragmentation patterns including loss of ammonia and alkyl chain fragments [16] [17]. The extensive aliphatic chain may lead to complex fragmentation patterns with sequential loss of hydrocarbon units [16] [17].
| Spectroscopic Method | Key Absorptions/Signals | Typical Values |
|---|---|---|
| IR | N-H stretch (H-bonded) | ~3150 cm⁻¹ |
| IR | C=S stretch | 1500-1560 cm⁻¹ |
| UV-Vis | π→π* transition | 240-280 nm |
| ¹³C NMR | Thiourea carbon | 170-190 ppm |
| ¹H NMR | N-H protons | 10-12 ppm |
The thermal stability of 2-Stearyl-2-thiopsuedourea can be inferred from studies on related thiourea derivatives [17] [18]. Thermogravimetric analysis of thiourea compounds typically reveals decomposition temperatures in the range of 150-300°C, depending on the specific substituents [17]. The decomposition generally proceeds through multiple steps, with initial loss of small molecules such as ammonia and hydrogen sulfide, followed by degradation of the organic substituents [17] [18].
Research indicates that thiourea derivatives are generally less thermally stable than their urea analogs, with the stability order being urea > selenourea > thiourea [17]. The presence of aromatic substituents typically enhances thermal stability compared to aliphatic substitution [17]. In the case of 2-Stearyl-2-thiopsuedourea, the long aliphatic chain may contribute to thermal instability through oxidative degradation pathways [17].
Differential scanning calorimetry would likely reveal endothermic processes associated with melting and decomposition [17] [18]. The analysis should be conducted under inert atmosphere to prevent oxidative decomposition of the alkyl chain [17] [18]. Mass spectrometric analysis during thermal decomposition can provide insights into the fragmentation mechanisms and degradation products [17].
The thermal behavior is crucial for applications involving elevated temperatures and provides important information for storage and handling conditions [17] [18]. Understanding the decomposition pathways helps in predicting the thermal stability and shelf life of the compound under various environmental conditions [17] [18].
While specific crystallographic data for 2-Stearyl-2-thiopsuedourea are not available in the current literature, the solid-state structural features can be predicted based on extensive studies of thiourea derivatives [5] [6] [19]. Thiourea compounds typically crystallize in monoclinic, orthorhombic, or triclinic crystal systems, with common space groups including P21/c, P-1, Pbcn, and Fddd [5] [6] [19] [20] [21].
The unit cell dimensions for thiourea derivatives generally range from 5-15 Å for the a-axis, 7-14 Å for the b-axis, and 8-25 Å for the c-axis [5] [6] [19] [20] [21]. The density typically falls between 1.2 and 1.5 g/cm³ [5] [6] [19] [20] [21]. For 2-Stearyl-2-thiopsuedourea, the extended alkyl chain would likely result in larger unit cell dimensions, particularly in the direction of chain packing [20] [21].
The molecular geometry within the crystal structure would feature a planar thiourea moiety with characteristic bond lengths of 1.68-1.70 Å for the carbon-sulfur bond and 1.30-1.40 Å for the carbon-nitrogen bonds [6] [19] [21]. The dihedral angles between the thiourea plane and any aromatic substituents typically range from 30-80°, though this is less relevant for the aliphatic substitution in this compound [6] [19] [21].
| Crystallographic Parameter | Typical Range | Representative Examples |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic, Triclinic | P21/c, P-1, Pbcn |
| Unit Cell a-axis (Å) | 5-15 | Variable with substituents |
| Unit Cell b-axis (Å) | 7-14 | Variable with substituents |
| Unit Cell c-axis (Å) | 8-25 | Extended for long chains |
| Density (g/cm³) | 1.2-1.5 | Depends on packing efficiency |
The crystal packing of thiourea derivatives is dominated by hydrogen bonding interactions involving the thiourea functional group [5] [6] [19]. Intermolecular hydrogen bonds of the type N-H···S and N-H···O are commonly observed, leading to extended network structures [5] [6] [19]. Intramolecular hydrogen bonding, particularly N-H···O=C interactions forming six-membered ring motifs, is also characteristic of thiourea derivatives [5] [6] [19].
The extensive alkyl chain in 2-Stearyl-2-thiopsuedourea would introduce additional considerations for crystal packing [19]. The chains would likely adopt extended conformations to maximize van der Waals interactions, similar to fatty acid derivatives [22]. This could lead to layered structures where the polar thiourea groups form hydrogen-bonded sheets with the hydrophobic alkyl chains extending into separate regions [22] [19].
Polymorphism is possible in such systems, with different packing arrangements of the alkyl chains leading to distinct crystal forms [22]. Temperature-dependent polymorphic transitions might occur, particularly involving changes in alkyl chain conformation from extended to more disordered arrangements [22]. The packing efficiency and crystal stability would be influenced by the balance between hydrogen bonding interactions of the thiourea groups and van der Waals interactions of the alkyl chains [22] [19].
Crystal engineering principles suggest that the amphiphilic nature of the molecule could lead to interesting supramolecular architectures, potentially including bilayer or micellar-like arrangements in the solid state [19]. The understanding of these packing motifs is essential for predicting physical properties and potential applications [19].
The collision cross section values for 2-Stearyl-2-thiopsuedourea have been computationally predicted for various ionization states [2]. These parameters are crucial for ion mobility spectrometry and mass spectrometry applications, providing information about the three-dimensional structure and size of gas-phase ions [2].
The predicted collision cross section for the protonated molecule [M+H]⁺ is 187.4 Ų, while the sodium adduct [M+Na]⁺ shows the same value of 187.4 Ų [2]. The deprotonated form [M-H]⁻ exhibits a slightly smaller collision cross section of 184.5 Ų [2]. The ammonium adduct [M+NH₄]⁺ displays a larger collision cross section of 201.1 Ų, reflecting the additional volume contributed by the ammonium group [2]. The potassium adduct [M+K]⁺ shows a collision cross section of 182.0 Ų [2].
These collision cross section values provide insights into the gas-phase conformational behavior of the molecule [2]. The relatively similar values for different adducts suggest that the overall molecular shape is primarily determined by the extended alkyl chain rather than the specific cation association [2]. The slightly larger value for the ammonium adduct may reflect additional solvation or structural changes upon ionization [2].
The collision cross section measurements can be experimentally validated using ion mobility spectrometry coupled with mass spectrometry [2]. These techniques provide valuable structural information and can distinguish between isomeric forms or different conformational states of the molecule in the gas phase [2].
| Ionization State | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 329.30 | 187.4 |
| [M+Na]⁺ | 351.28 | 187.4 |
| [M-H]⁻ | 327.28 | 184.5 |
| [M+NH₄]⁺ | 346.33 | 201.1 |
| [M+K]⁺ | 367.25 | 182.0 |
Early work on fatty-chain thioureas began in the 1940s, when patents described condensing long-chain alkyl halides with thiourea to give crystalline isothiouronium salts that could be hydrolysed to the corresponding thioureas [1] [2]. By the mid-1950s, octadecyl (stearyl) analogues were routinely obtained in isopropanolic media under reflux [3]. A second historical pathway, introduced in the 1960s, exploited the direct addition of thiourea to stearyl isocyanate, providing 2-Stearyl-2-thiopseudourea in one step under mild conditions and excellent yields (typically 88-92%) [4].
Classical routes rely on three precursor classes:
Table 1 summarises the core reaction families and the most widely cited conditions.
| Entry | Precursors | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Octadecyl bromide + Thiourea | 2-Propanol | Reflux (82 °C) | 3 h | 86% [3] | 72 |
| 2 | Octadecyl chloride + Thiourea | Ethanol | 78 °C | 4 h | 82% [1] | 68 |
| 3 | Stearyl isocyanate + Thiourea | Tetrahydrofuran | 25 °C | 2 h | 90% [4] | 24 |
| 4 | Stearyl isothiocyanate + Ammonia | Ethanol–Water | 60 °C | 6 h | 74% [7] | 27 |
Key optimisation findings include:
Nickel-decorated metal–organic frameworks now catalyse a one-pot aqueous conversion of nitrobenzenes, sodium borohydride and stearyl isocyanate into stearyl thioureas at room temperature, achieving 91-98% isolated yield with water as the sole solvent [8]. Mechanochemical ball-milling of stearyl bromide with thiourea eliminates bulk solvent entirely and affords quantitative yields in forty-five minutes under ambient conditions [9].
Phase-transfer catalysis using tetra-n-butylammonium bromide reduces reaction times for the halide route from three hours to fifteen minutes by shuttling the polar thiourea into the organic phase [10]. Template-assisted flow reactors containing immobilised isothiouronium exchange resins continuously convert stearyl chloride into 2-Stearyl-2-thiopseudourea with space-time yields exceeding 0.8 kg L⁻¹ h⁻¹ [11].
Spectroscopic monitoring has clarified that the halide route proceeds via an SN2 displacement forming a transient stearyl isothiouronium salt that hydrolyses under the slightly basic conditions generated in situ [12]. In contrast, the isocyanate pathway involves nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbonyl carbon of stearyl isocyanate, generating an O–C=N–S rearranged intermediate that collapses to the acyl thiourea product without external catalysis [4].
Crude products from classical routes generally crystallise directly from ethanol–water mixtures. Residual salts (ammonium bromide or chloride) are removed by triple washing with ice-cold water followed by vacuum drying [3]. Modern mechanochemical batches require only a single trituration with acetone to reach chromatographic purity [9].
Analytical protocols include:
Scale-up is limited by the waxy, low-melting character of 2-Stearyl-2-thiopseudourea, which complicates filtration and drying above 500 g batch size [14]. Moreover, incomplete conversion in aqueous systems can arise from poor solubility of stearyl reagents, necessitating vigorous stirring or emulsifying agents [3]. Finally, traces of sulfur dioxide, generated during mechanochemical desulfurisation side paths, can discolour the product unless an inert atmosphere is maintained [9].
| Parameter | Alkyl-Halide Route | Isocyanate Addition | Mechanochemical SN2 | Aqueous Ni-MOF One-Pot |
|---|---|---|---|---|
| Atom economy | 58% [1] | 92% [4] | 100% [9] | 96% [8] |
| Typical isolated yield | 80-88% [3] | 88-92% [4] | ≥99% [9] | 91-98% [8] |
| By-products | Ammonium halide salts [3] | None | None | Sodium borate trace [8] |
| Solvent mass (per mol product) | 25 kg 2-propanol [1] | 4 kg tetrahydrofuran [4] | None | 10 kg water [8] |
| Reaction temperature | Reflux 3 h | 25 °C 2 h | Ambient 45 min | 25 °C 1 h |
| Scalability issues | Salt handling | Moisture sensitivity of isocyanate | Milling energy input | Catalyst recovery |